Cas no 1329800-36-3 (1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid)
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Chloro-2-methoxy-5-methyl-phenyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid
- 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
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- Inchi: 1S/C13H14ClN3O3/c1-4-9-12(13(18)19)15-16-17(9)10-5-7(2)8(14)6-11(10)20-3/h5-6H,4H2,1-3H3,(H,18,19)
- InChI Key: JKLIIBJCASATLN-UHFFFAOYSA-N
- SMILES: N1(C2=CC(C)=C(Cl)C=C2OC)C(CC)=C(C(O)=O)N=N1
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM494001-1g |
1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylicacid |
1329800-36-3 | 97% | 1g |
$*** | 2023-03-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405117-250mg |
1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | 97% | 250mg |
¥2620.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405117-1g |
1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | 97% | 1g |
¥4665.00 | 2024-08-09 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD610309-1g |
1-(4-Chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | 97% | 1g |
¥2744.0 | 2023-04-03 | |
| Key Organics Ltd | BS-5341-1MG |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5341-5MG |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5341-10MG |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5341-20MG |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | BS-5341-50MG |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | BS-5341-100MG |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1329800-36-3 | >90% | 100mg |
£146.00 | 2025-02-09 |
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Introduction to 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1329800-36-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, identified by its CAS number 1329800-36-3, represents a structurally intriguing compound that has garnered significant attention in the realms of chemical biology and medicinal chemistry. This molecule, characterized by a fused triazole ring system linked to a phenyl moiety with specific substitution patterns, exhibits a unique combination of chemical properties that make it a promising candidate for further exploration in drug discovery and therapeutic intervention.
The molecular framework of 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid incorporates several key functional groups that contribute to its versatility. The presence of a chloro substituent at the para position relative to the methoxy group on the phenyl ring introduces electrophilic character, while the methyl group at the meta position provides steric and electronic modulation. The ethyl group attached to the triazole ring enhances lipophilicity, making this compound a potential candidate for membrane permeability considerations in drug design.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets. The triazole core is particularly noteworthy, as it is known for its stability and ability to form hydrogen bonds, which are critical for enzyme inhibition and receptor binding. In particular, studies have highlighted the potential of triazole derivatives as scaffolds for developing inhibitors of enzymes involved in inflammatory pathways and cancer metabolism.
One of the most compelling aspects of 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is its structural similarity to known bioactive molecules. For instance, analogs with similar triazole motifs have been reported to exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins mediating pain and inflammation. The chloro and methoxy substituents on the phenyl ring may modulate binding interactions with these enzymes by influencing electronic distributions and hydrogen bonding capabilities.
In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial screening assays suggest that it demonstrates moderate affinity for certain protein targets, including those implicated in metabolic disorders. The ethyl group at the 5-position of the triazole ring appears to play a role in optimizing solubility while maintaining sufficient lipophilicity for cellular uptake. These findings align with broader trends in medicinal chemistry where structural modifications are carefully tailored to enhance pharmacokinetic properties without compromising target engagement.
The synthesis of 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid presents an interesting challenge due to its multi-substituted aromatic core. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling strategies, have streamlined access to such complex structures. These approaches not only improve yield but also allow for rapid diversification of the molecular library for high-throughput screening (HTS) applications.
From a computational perspective, virtual screening techniques have been employed to identify potential binding pockets on biological targets relevant to human health. The three-dimensional structure of 1-(4-chloro-2-methoxy-5-methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, generated through X-ray crystallography or NMR spectroscopy when available, serves as a foundation for docking studies. Such simulations help predict how this compound might interact with proteins or nucleic acids at an atomic level.
The integration of machine learning models into drug discovery pipelines has further accelerated the evaluation process for compounds like this one. Predictive algorithms can assess various physicochemical properties—such as solubility、metabolic stability、and toxicity—based on structural features alone. This data-driven approach allows researchers to prioritize candidates more efficiently before committing resources to expensive experimental validation.
Future directions in research may explore derivatization strategies aimed at enhancing potency or selectivity against specific disease-related targets. For example,introducing additional heterocycles or altering electronic distributions through nitrogen substitution could yield analogs with improved pharmacological profiles. Additionally,investigations into prodrug formulations could extend the therapeutic window by modulating absorption、distribution、metabolism,and excretion (ADME) properties。
The growing interest in multitarget drugs has also spurred investigations into whether 1-(4-chloro-2-methoxy--methylphenyl)-5--ethyl--H--1,2,3-triazole--4-carboxylic acid exhibits dual or polypharmacological activity。 Such compounds hold promise for addressing complex diseases where modulation of multiple pathways is required。 Preliminary data suggest that certain derivatives may interact with both enzyme and receptor targets simultaneously,offering a synergistic therapeutic effect。
Ethical considerations remain paramount throughout these endeavors。 Responsible innovation ensures that synthetic pathways are sustainable,and that any potential environmental impact is minimized。 Collaborative efforts between academia and industry foster knowledge sharing while upholding high standards of scientific integrity。
In conclusion,1-(4-chloro--2--methoxy--5--methylphenyl)--5--ethyl--H--1,2,3-triazole--4-carboxylic acid (CAS No.--1329800--36--3) stands out as an intriguing molecule with significant potential in chemical biology and medicinal chemistry。 Its unique structural features combined with emerging research trends make it a valuable scaffold for developing novel therapeutic agents targeting various human health conditions。
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